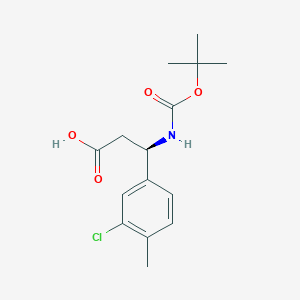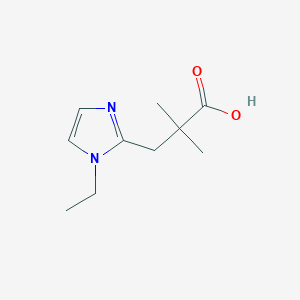
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid, typically involves the formation of the imidazole ring through various methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing imidazole derivatives .
化学反応の分析
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .
科学的研究の応用
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid include other imidazole derivatives such as:
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Benzyl-1H-imidazol-2-yl)methanol .
Uniqueness
What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-(1-ethylimidazol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-6-5-11-8(12)7-10(2,3)9(13)14/h5-6H,4,7H2,1-3H3,(H,13,14) |
InChIキー |
IMHGUALWUCGCOI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



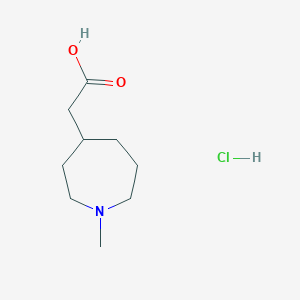
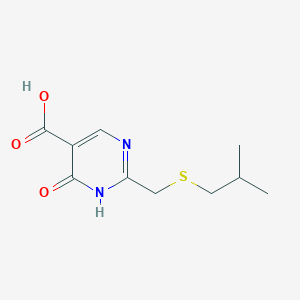

![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
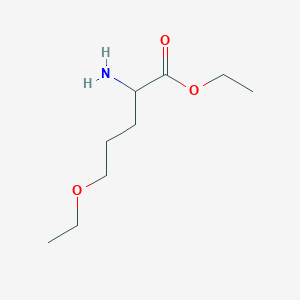
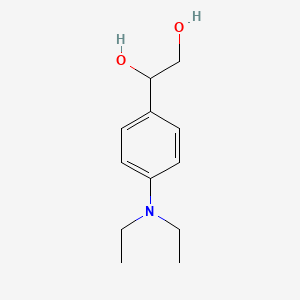

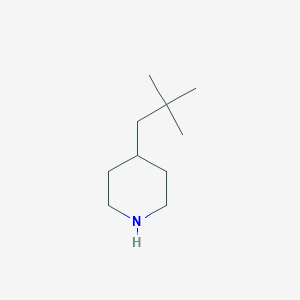


![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
